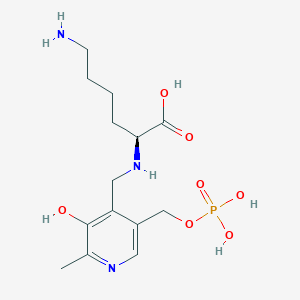
N(2)-(5'-phosphopyridoxyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.
Applications De Recherche Scientifique
Enzymatic Role and Mechanisms
N(2)-(5'-phosphopyridoxyl)-L-lysine is primarily recognized as an analog of pyridoxal 5'-phosphate (PLP), which is a crucial cofactor in amino acid metabolism. Research has shown that this compound can form stable complexes with enzymes, facilitating various biochemical reactions such as transamination and decarboxylation.
Case Study: Antibody-Catalyzed Reactions
A study demonstrated the use of antibodies elicited against this compound to catalyze PLP-dependent reactions. These antibodies were screened for their ability to bind to the planar Schiff base formed from PLP and amino acids, leading to the discovery of several clones that could catalyze significant reactions including aldimine formation and alpha,beta-elimination reactions with beta-chloroalanine . This highlights the potential of using modified antibodies in biocatalysis.
Therapeutic Applications
The therapeutic potential of this compound is being explored in the context of vitamin B6-dependent disorders. Pyridoxal 5'-phosphate, the active form of vitamin B6, is essential for many enzymatic functions, and derivatives like this compound may offer insights into treatment strategies for conditions such as epilepsy and metabolic disorders.
Research Insights
Recent studies have focused on the stability and efficacy of pyridoxal 5'-phosphate formulations derived from dietary supplements. Findings indicate that extemporaneously prepared PLP liquids exhibit varying stability under light exposure, which could impact their therapeutic effectiveness . Understanding these properties is crucial for developing reliable treatment protocols.
Biochemical Research and Methodology
This compound has also been utilized in biochemical research methodologies aimed at understanding enzyme mechanisms. Its structural similarity to PLP allows researchers to investigate enzyme-substrate interactions more effectively.
Mechanistic Studies
Research involving x-ray crystallography has provided insights into how alanine racemase interacts with this compound, elucidating the binding dynamics and catalytic mechanisms involved . Such studies are instrumental in designing inhibitors or activators for therapeutic purposes.
Summary of Applications
The applications of this compound span various scientific fields:
| Application Area | Description |
|---|---|
| Enzyme Catalysis | Serves as a cofactor in PLP-dependent enzymatic reactions. |
| Antibody Development | Used in generating antibodies that catalyze specific biochemical reactions. |
| Therapeutic Research | Explored for treatment strategies in vitamin B6-dependent disorders. |
| Structural Biology | Aids in understanding enzyme mechanisms through crystallographic studies. |
Propriétés
Formule moléculaire |
C14H24N3O7P |
|---|---|
Poids moléculaire |
377.33 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |
Clé InChI |
GQMAOPRRHWJXFB-LBPRGKRZSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
SMILES isomérique |
CC1=NC=C(C(=C1O)CN[C@@H](CCCCN)C(=O)O)COP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















